molecular formula C18H15BrN2O3 B5913519 N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913519
M. Wt: 387.2 g/mol
InChI Key: VUDINWRIYRBQMW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BPEOQ, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also inhibits the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular cyclic AMP levels. Additionally, N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high potency and selectivity. It has been found to exhibit potent pharmacological effects at low concentrations. Additionally, N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to be selective in its inhibition of COX-2 and PDE4, which reduces the risk of unwanted side effects. However, one of the limitations of using N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For the study of N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide include the development of novel derivatives and the investigation of its molecular mechanisms of action.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction between 2-bromoaniline and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to yield N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-2-21-14-10-6-3-7-11(14)16(22)15(18(21)24)17(23)20-13-9-5-4-8-12(13)19/h3-10,22H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDINWRIYRBQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

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